molecular formula C21H25N3O2S B327156 2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide

Katalognummer: B327156
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: QNCOQVFXTUCPQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is an organic compound that features a benzoimidazole core linked to an acetamide group through a sulfanyl-ethyl bridge. The presence of the tert-butyl-phenoxy group adds steric bulk and influences the compound’s chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the sulfanyl-ethyl bridge: This step involves the reaction of the benzoimidazole derivative with an appropriate ethylsulfanyl reagent, often under basic conditions.

    Attachment of the tert-butyl-phenoxy group: This is usually done via a nucleophilic substitution reaction where the phenoxy group is introduced using tert-butyl phenol and a suitable leaving group.

    Formation of the acetamide group: The final step involves the acylation of the benzoimidazole derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The tert-butyl-phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to oxidation.

Wirkmechanismus

The mechanism of action of 2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoimidazole core can bind to active sites, while the tert-butyl-phenoxy group provides steric hindrance, enhancing selectivity. The sulfanyl-ethyl bridge may facilitate interactions with thiol groups in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-{2-[2-(4-tert-Butyl-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-ethanol
  • **2-{2-[2-(4-tert-Butyl-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propanoic acid

Uniqueness

Compared to similar compounds, 2-(2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is unique due to its acetamide group, which can enhance its solubility and bioavailability. The presence of the tert-butyl-phenoxy group also provides increased steric bulk, potentially improving its selectivity and stability.

Eigenschaften

Molekularformel

C21H25N3O2S

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-[2-[2-(4-tert-butylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C21H25N3O2S/c1-21(2,3)15-8-10-16(11-9-15)26-12-13-27-20-23-17-6-4-5-7-18(17)24(20)14-19(22)25/h4-11H,12-14H2,1-3H3,(H2,22,25)

InChI-Schlüssel

QNCOQVFXTUCPQP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.